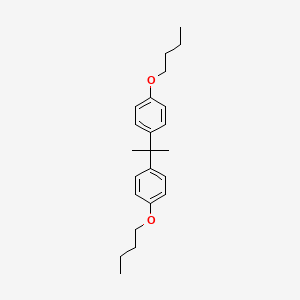
1,1'-Propane-2,2-diylbis(4-butoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 79337: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 79337 involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In an industrial setting, the production of NSC 79337 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. Industrial production also focuses on minimizing waste and optimizing resource utilization to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: NSC 79337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or reduce double bonds.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with enhanced properties.
Scientific Research Applications
NSC 79337 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cell biology research to investigate cellular processes, such as signal transduction and gene expression.
Medicine: NSC 79337 is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of NSC 79337 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These events can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular pathways involved depend on the specific application and the cellular context in which the compound is used.
Comparison with Similar Compounds
NSC 79337 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Properties
CAS No. |
32604-33-4 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-butoxy-4-[2-(4-butoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-7-17-24-21-13-9-19(10-14-21)23(3,4)20-11-15-22(16-12-20)25-18-8-6-2/h9-16H,5-8,17-18H2,1-4H3 |
InChI Key |
FDDGKCVMRCJRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


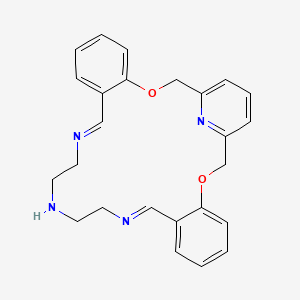
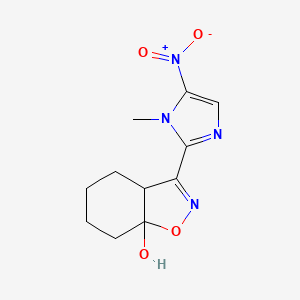
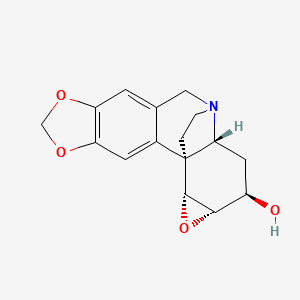
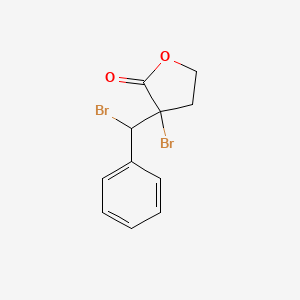
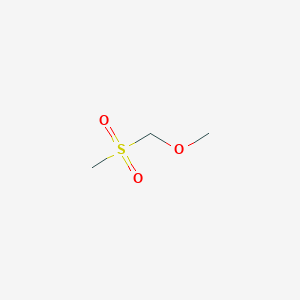
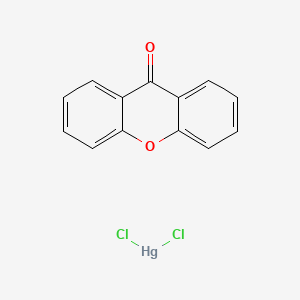
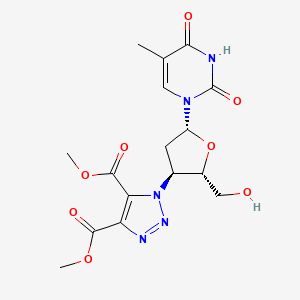
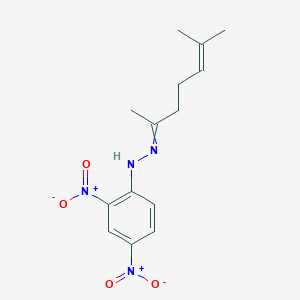
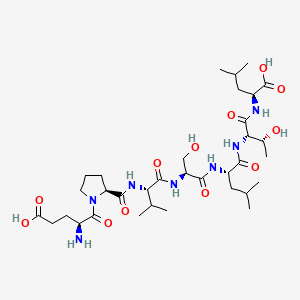

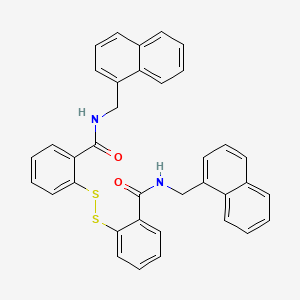

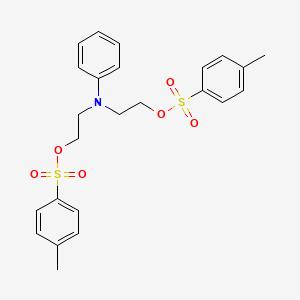
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
